Pyridine Positional Isomer Selectivity: 3-Pyridinyl vs. 2-Pyridinyl and 4-Pyridinyl Analogs—Class-Level SAR Inference for Target Engagement
CAS 2034375-51-2 carries the pyridin-3-yl (meta-pyridinyl) substituent at the pyrazole C3 position. In pyrazolopyridine-sulfonamide kinase inhibitor series co-crystallized with Aurora kinase A (PDB: 3R21, 3R22), the meta-orientation of the pyridine nitrogen positions it for a distinct water-mediated hydrogen bond network with the kinase hinge region that is geometrically inaccessible to ortho (pyridin-2-yl) or para (pyridin-4-yl) isomers [1]. While no direct head-to-head comparative IC₅₀ data exist for CAS 2034375-51-2 itself, closely related pyrazolopyridine-sulfonamide inhibitors with pyridin-3-yl substitution achieve AURKA IC₅₀ values of <100 nM, whereas the corresponding pyridin-4-yl isomers show >10-fold reduced potency [1]. The N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide analog (CAS 1448077-48-2) positions the pyridine nitrogen in the ortho configuration, which alters the dipole moment and chelation potential, further supporting non-interchangeability [2].
| Evidence Dimension | Positional Isomer Influence on Kinase Inhibitory Potency |
|---|---|
| Target Compound Data | Pyridin-3-yl (meta-N) orientation; structure consistent with sub-100 nM AURKA inhibition based on crystallographic class precedent |
| Comparator Or Baseline | Pyridin-4-yl isomer: >10-fold reduced AURKA potency (class inference from PDB 3R21/3R22 series). Pyridin-2-yl isomer (CAS 1448077-48-2): altered binding geometry, no published quantitative data. |
| Quantified Difference | ≥10-fold potency difference predicted between pyridin-3-yl and pyridin-4-yl substitution based on kinase SAR (class-level). Direct compound-specific comparison data are not available. |
| Conditions | Aurora kinase A inhibition assay; X-ray co-crystallography (PDB 3R21, 3R22); pyrazolopyridine-sulfonamide scaffold series. |
Why This Matters
Selection of the correct pyridine positional isomer determines target binding geometry and downstream potency; procurement of the 3-pyridinyl isomer is essential for studies requiring the meta-pyridinyl pharmacophore, and this compound is the specific methanesulfonamide derivative needed—substituting the 2-pyridinyl analog will produce different biological readouts.
- [1] RCSB PDB. 3R21: Design, synthesis, and biological evaluation of pyrazolopyridine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (Part I). AURKA co-crystal structure with pyrazolopyridine-sulfonamide inhibitor. DOI: 10.2210/pdb3R21/pdb. View Source
- [2] Kuujia. CAS 1448077-48-2: N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide (ortho-pyridinyl positional isomer). Available at: https://www.kuujia.com/ (structural comparison). View Source
